N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a nitrobenzamido group, and a methoxyphenyl moiety
Preparation Methods
The synthesis of N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyaniline to form an amide intermediate. This intermediate is then reacted with benzofuran-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design due to its structural complexity and functional groups.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzofuran core can intercalate with DNA, affecting its replication and transcription processes. The methoxyphenyl group can interact with proteins, altering their function and activity .
Comparison with Similar Compounds
N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl]-1-benzofuran-2-carboxamide can be compared with similar compounds such as:
4-Chloro-3-nitrobenzamide: Similar in structure but lacks the benzofuran core, making it less complex and potentially less bioactive.
4-Chloro-3-nitrobenzoic acid: Lacks the amide and benzofuran groups, making it structurally simpler and with different chemical properties
Properties
IUPAC Name |
N-[4-[(4-chloro-3-nitrobenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6/c1-32-20-12-15(25-22(28)14-6-8-16(24)18(10-14)27(30)31)7-9-17(20)26-23(29)21-11-13-4-2-3-5-19(13)33-21/h2-12H,1H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPPBVDLDPWXIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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